tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate
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Overview
Description
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate: is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of a tert-butyl ester group and a chloro substituent on the pyrazolopyridine core makes this compound particularly interesting for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system. For instance, a reaction between a pyridine derivative and a hydrazine derivative under acidic or basic conditions can yield the pyrazolopyridine core.
Esterification: The final step involves the esterification of the pyrazolopyridine derivative with tert-butyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to modify the ester group or other functional groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific parts of the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Reduction: Reducing agents (e.g., LiAlH₄, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a corresponding amine derivative, while reduction of the ester group could yield the corresponding alcohol.
Scientific Research Applications
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving pyrazolopyridine derivatives.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the ester group play crucial roles in binding to the active sites of these targets, modulating their activity. The pyrazolopyridine core is known to interact with various signaling pathways, potentially affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can be compared with other pyrazolopyridine derivatives, such as:
tert-butyl 2-{7-bromo-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
tert-butyl 2-{7-methyl-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate: The presence of a methyl group instead of chloro can lead to different chemical properties and biological effects.
tert-butyl 2-{7-fluoro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate: The fluoro substituent can significantly alter the compound’s electronic properties and its interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2743438-26-6 |
---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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